molecular formula C23H21N5O3 B2622199 2-Benzyl-6-(2-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 896810-06-3

2-Benzyl-6-(2-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2622199
CAS RN: 896810-06-3
M. Wt: 415.453
InChI Key: JWPXTCUUKOERQC-UHFFFAOYSA-N
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Description

Imidazole derivatives are a class of compounds that have been widely studied due to their diverse biological activities . They are key components in many pharmaceutical agents and are used in a variety of applications . The benzyl and methoxyphenyl groups are common substituents in organic chemistry, known for their influence on the physical, chemical, and biological properties of the molecules they are part of .


Molecular Structure Analysis

The molecular structure of imidazole derivatives can be quite complex, depending on the substituents attached to the imidazole ring . The presence of benzyl and methoxyphenyl groups would likely influence the overall structure and properties of the molecule.


Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions. They can act as bases, and can be deprotonated with stronger bases . They can also be alkylated and serve as ligands in coordination chemistry .

Mechanism of Action

The mechanism of action of imidazole derivatives can vary greatly depending on their structure and the biological system they interact with . Some imidazole derivatives have been found to have antimicrobial activity .

Future Directions

The study of imidazole derivatives is a vibrant field with many potential future directions. These compounds have shown promise in the development of new antibacterial agents , and there is ongoing research into their synthesis, characterization, and potential applications .

properties

CAS RN

896810-06-3

Product Name

2-Benzyl-6-(2-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

Molecular Formula

C23H21N5O3

Molecular Weight

415.453

IUPAC Name

2-benzyl-6-(2-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C23H21N5O3/c1-15-13-26-19-20(24-22(26)28(15)17-11-7-8-12-18(17)31-3)25(2)23(30)27(21(19)29)14-16-9-5-4-6-10-16/h4-13H,14H2,1-3H3

InChI Key

JWPXTCUUKOERQC-UHFFFAOYSA-N

SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4OC)N(C(=O)N(C3=O)CC5=CC=CC=C5)C

solubility

not available

Origin of Product

United States

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